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Compound of Interest

Compound Name: 2,2-Dimethylbutane-1,4-diol

Cat. No.: B1353512

An In-depth Technical Guide to 2,2-dimethyl-1,4-
butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 2,2-dimethyl-1,4-butanediol. It includes detailed experimental protocols for its
synthesis and analysis, alongside a discussion of its potential reactivity and applications. This
document is intended to serve as a foundational resource for professionals in research and
development.

Chemical Identity and Physical Properties

2,2-dimethyl-1,4-butanediol is an organic compound and a structural isomer of butanediol. Its
structure features a quaternary carbon (a neopentyl-like center), which imparts specific steric
and chemical characteristics.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-1,4-butanediol
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Property Value Reference
IUPAC Name 2,2-dimethylbutane-1,4-diol [1]
Synonyms 1,4-Butanediol, 2,2-dimethyl- [1]
CAS Number 32812-23-0 [1]
Molecular Formula CéeH1402 [1]
Molecular Weight 118.17 g/mol [1]
Exact Mass 118.099379685 Da [1]
Topological Polar Surface Area  40.5 A2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C)(;untg p : s
Rotatable Bond Count 3 [1]
XLogP3-AA (Computed) 0.4 [1]

Note: Experimental data for properties such as melting point, boiling point, and density are not

readily available in the cited literature. These properties are influenced by the gem-dimethyl

group, which may disrupt crystal packing (affecting melting point) and increase steric

hindrance.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 2,2-dimethyl-1,4-butanediol.

Table 2: Spectral Data for 2,2-dimethyl-1,4-butanediol
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Spectrum Type

Key Features

Reference

13C NMR

A 13C NMR spectrum is

available for this compound.[1]

[2]

[1]2]

1H NMR

Data for the specific isomer
2,2-dimethyl-1,4-butanediol is
not directly available in the
search results. However,
related structures like 2-
methyl-1,4-butanediol have

published spectra.[3][4]

[3]4]

Mass Spectrometry (EI)

Mass spectra for other isomers
like 2,2-dimethyl-1,3-
butanediol are available and
can provide insight into likely

fragmentation patterns.[5]

[5]

FT-IR

Infrared spectra for the parent
compound, 1,4-butanediol,
show characteristic O-H and
C-O stretching bands. Similar
features are expected for the
2,2-dimethyl derivative.[6][7]

[6]7]

Experimental Protocols

Detailed experimental data for 2,2-dimethyl-1,4-butanediol is sparse. The following protocols

are representative methodologies based on standard organic chemistry principles for the

synthesis and analysis of diols with similar structures.

A plausible synthetic route involves the reduction of a suitable diester, such as diethyl 2,2-

dimethylsuccinate, using a powerful reducing agent like lithium aluminum hydride (LiAlIHa4).

Objective: To synthesize 2,2-dimethyl-1,4-butanediol from diethyl 2,2-dimethylsuccinate.

Materials:
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» Diethyl 2,2-dimethylsuccinate

e Lithium aluminum hydride (LiAIH4)

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium sulfate (Naz2S0Oa) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

e Heating mantle and ice bath

Procedure:

e Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert
gas (e.g., nitrogen or argon).

» Reaction: Suspend LiAlH4 (2.2 molar equivalents) in anhydrous THF in the flask and cool the
mixture to O °C in an ice bath.

o Addition of Ester: Dissolve diethyl 2,2-dimethylsuccinate (1.0 molar equivalent) in anhydrous
THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over 1 hour,
maintaining the temperature at 0 °C.

o Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to
room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the complete
reduction of the ester.

e Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water
dropwise to quench the excess LiAlHa4, followed by the addition of 15% aqueous sodium
hydroxide, and then more water.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF. Combine
the filtrate and washes.

o Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether
and wash with 1 M HCI and then with saturated Na2SOa4 solution.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent using a rotary evaporator to yield the crude product.

« Purification: Purify the crude 2,2-dimethyl-1,4-butanediol by vacuum distillation or column
chromatography.

Objective: To confirm the identity and assess the purity of the synthesized 2,2-dimethyl-1,4-
butanediol.

Instrumentation:

e Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
» Mass spectrometer detector.

Procedure:

e Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
solvent such as methanol or dichloromethane.[8]

e GC Conditions:
o Injector Temperature: 250 °C

o Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10
°C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: Scan from m/z 35 to 300.

o Source Temperature: 230 °C.

e Analysis: Inject the sample and acquire the data. The retention time will be characteristic of
the compound, and the mass spectrum should show a molecular ion peak (or fragments
corresponding to its loss) and a fragmentation pattern consistent with the structure of 2,2-
dimethyl-1,4-butanediol.

Chemical Reactivity and Potential Applications

The reactivity of 2,2-dimethyl-1,4-butanediol is governed by its two primary hydroxyl groups.
The hydroxyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl
group, which may reduce its reactivity in certain reactions compared to the less hindered
hydroxyl group at the C-4 position.

o Esterification: It can react with carboxylic acids or their derivatives to form mono- and di-
esters. These esters could be explored as specialty plasticizers or monomers.

¢ Oxidation: Selective oxidation of the less hindered C-4 hydroxyl group could yield the
corresponding hydroxy-aldehyde or hydroxy-carboxylic acid. Stronger oxidation would likely
lead to cleavage of the carbon chain.

e Polymer Synthesis: Like its parent compound, 1,4-butanediol, the 2,2-dimethyl derivative
could potentially serve as a diol monomer in the synthesis of polyesters and polyurethanes.
The gem-dimethyl group would introduce rigidity and potentially alter the thermal and
mechanical properties of the resulting polymers.

While specific applications for 2,2-dimethyl-1,4-butanediol are not well-documented, its
structural analogue 1,4-butanediol is a high-volume industrial chemical used in the production
of tetrahydrofuran (THF), y-butyrolactone (GBL), polybutylene terephthalate (PBT), and
polyurethanes.[9]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways
associated with 2,2-dimethyl-1,4-butanediol.
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The parent compound, 1,4-butanediol, is known to be a prodrug for gamma-hydroxybutyrate
(GHB), a neurotransmitter and a central nervous system depressant. This conversion is
mediated by alcohol dehydrogenase and aldehyde dehydrogenase. It is plausible that 2,2-
dimethyl-1,4-butanediol could also be a substrate for these enzymes, potentially leading to the
formation of 3,3-dimethyl-4-hydroxybutanoic acid. However, the steric hindrance from the gem-
dimethyl group might significantly affect the rate of metabolism. This hypothesis requires
experimental validation.
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Caption: Proposed workflow for the synthesis and purification of 2,2-dimethyl-1,4-butanediol.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1353512?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2,2-dimethyl-1,4-butanediol

Alcohol
Dehydrogenase

y
3,3-dimethyl-4-hydroxybutanal
(Hypothetical)

Aldehyde
Dehydrogenase

A 4
3,3-dimethyl-4-hydroxybutanoic acid
(Hypothetical)

Click to download full resolution via product page

Caption: Hypothetical metabolic pathway of 2,2-dimethyl-1,4-butanediol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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